molecular formula C17H16O3 B12447803 ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate

ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate

Cat. No.: B12447803
M. Wt: 268.31 g/mol
InChI Key: RLCIBDMBUMIIMC-UHFFFAOYSA-N
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Description

This compound is an ester derivative, which is known for its aromatic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate typically involves the esterification of 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its aromatic structure and biological activity.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological targets. The aromatic ring can participate in π-π interactions with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Ethyl 2-hydroxy-6-[(1E)-2-phenylethenyl]benzoate can be compared with other ester derivatives, such as:

    Ethyl benzoate: Similar ester structure but lacks the hydroxyl and phenylethenyl groups.

    Methyl salicylate: Contains a hydroxyl group but has a different ester group.

    Ethyl cinnamate: Contains a phenylethenyl group but lacks the hydroxyl group.

The uniqueness of this compound lies in its combination of hydroxyl, ester, and phenylethenyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-hydroxy-6-(2-phenylethenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)16-14(9-6-10-15(16)18)12-11-13-7-4-3-5-8-13/h3-12,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCIBDMBUMIIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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